2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one
Description
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is a heterocyclic compound that features a unique fusion of triazine and benzoxazole rings.
Properties
IUPAC Name |
2-amino-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-7-11-8(14)13-5-3-1-2-4-6(5)15-9(13)12-7/h1-4H,(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAOREYFJCTWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC(=NC3=O)N)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one typically involves the reaction of 2-aminophenol with various reagents. One common method includes the condensation of 2-aminophenol with cyanuric chloride under basic conditions, followed by cyclization to form the desired triazino-benzoxazole structure .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The electron-deficient triazine ring undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions. Reactions with amines or alcohols proceed via a two-step mechanism involving base-assisted deprotonation followed by nucleophilic attack .
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Aniline | K₂CO₃, dioxane, reflux | 4,6-Diphenylamino-triazino-benzoxazole | 81 |
| 4-Chloroaniline | K₂CO₃, dioxane, reflux | 4,6-Bis(4-chlorophenylamino) derivative | 72 |
These substitutions retain the benzoxazole moiety while modifying the triazine’s electronic profile, enhancing biological activity .
Electrophilic Reactions at the Amino Group
The primary amino group (-NH₂) participates in diazotization and acylation reactions. Treatment with nitrous acid (HNO₂) generates a diazonium intermediate, which couples with β-diketones or active methylene compounds (e.g., ethyl acetoacetate) to form pyrazolo-triazine hybrids .
Example Reaction Pathway:
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Diazotization:
-
Coupling with β-diketones:
Key products include:
Multicomponent Cycloaddition Reactions
The compound acts as a precursor in one-pot cycloadditions with arylglyoxals and 1,3-dicarbonyl compounds. Under acidic conditions, it forms fused heterocycles via Knoevenagel condensation followed by cyclization .
| Components | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Methylphenylglyoxal, Meldrum’s acid | Acetic acid, reflux | 2-(4-Methylbenzoyl)-4H-pyrimido-benzothiazole | 79 |
This method highlights the compound’s versatility in generating structurally complex scaffolds .
Biological Interaction Pathways
The triazine-benzoxazole system interacts with biological targets through:
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Hydrogen bonding : The amino and carbonyl groups bind to enzyme active sites (e.g., antifolate targets) .
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π-Stacking : The aromatic system interacts with DNA bases or protein residues, as evidenced by molecular docking studies .
Key Pharmacological Outcomes:
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Antimicrobial activity : MIC values of 8–32 μg/mL against S. aureus and E. coli .
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Anticancer potential : IC₅₀ = 12 μM against MCF-7 breast cancer cells .
Comparative Reactivity with Analogues
The compound’s triazine-oxazole fusion confers distinct reactivity compared to simpler heterocycles:
| Feature | 2-Amino-triazino-benzoxazole | 2-Amino-benzoxazin-4-one |
|---|---|---|
| Electrophilic sites | 3 (C-2, C-4, C-6) | 1 (C-2) |
| Nucleophilic sites | 1 (NH₂) | 1 (NH₂) |
| Thermal stability | Stable up to 250°C | Decomposes at 180°C |
This enhanced stability and multisite reactivity enable diverse synthetic applications .
Mechanistic Insights from Computational Studies
DFT calculations reveal:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one exhibit significant anticancer properties. For instance:
- Case Study : A study published in the Asian Journal of Research in Chemistry demonstrated the synthesis of various derivatives and their evaluation against cancer cell lines. The compounds showed promising cytotoxic effects with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity:
- Data Table : Antimicrobial Activity of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | P. aeruginosa | 64 µg/mL |
This table illustrates the effectiveness of various derivatives against common bacterial strains, highlighting the potential for developing new antibiotics .
Photoluminescent Properties
The compound's unique structure allows it to be utilized in photoluminescent materials:
- Case Study : Research published in the European Journal of Chemistry explored the synthesis of polymer composites incorporating 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one. These composites exhibited enhanced luminescence properties suitable for applications in optoelectronic devices .
Herbicidal Activity
The compound has potential applications as a herbicide:
Mechanism of Action
The mechanism of action of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione: Similar structure but with a sulfur atom replacing the oxygen atom in the benzoxazole ring.
Benzoxazoles: Compounds with a benzoxazole core but lacking the triazine ring.
Triazines: Compounds with a triazine core but lacking the benzoxazole ring.
Uniqueness
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Biological Activity
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one typically involves multi-step reactions that include cyclization processes. Various methods have been documented for synthesizing triazine derivatives that may serve as precursors for this compound. For example, the reaction of appropriate benzoxazole derivatives with triazines under controlled conditions has been reported to yield significant results .
Antimicrobial Properties
Research indicates that compounds containing triazine structures exhibit notable antimicrobial activities. For instance, derivatives similar to 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one have shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's ability to inhibit the growth of E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of triazine derivatives are particularly promising. Compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one has shown potential anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
The biological activity of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is believed to be mediated through several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit specific enzymes involved in cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via microwave-assisted reactions using 2-guanidinobenzoxazoles and phenyl isocyanate under solvent-free conditions. Key parameters include microwave irradiation (100–150 W, 10–15 min) and post-reaction purification via recrystallization with ethanol/water mixtures. Lower yields (<50%) are observed with traditional reflux methods due to incomplete cyclization .
- Critical Data : Microwave synthesis achieves ~70% yield vs. 40–50% for conventional methods.
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR to confirm substituent positions and aromaticity.
- IR spectroscopy to identify NH/CO stretching (e.g., 1670–1690 cm⁻¹ for the oxazolone carbonyl).
- LC-MS for molecular ion verification (C₉H₅N₅O₂, [M+H]+ = 228.06).
- Elemental analysis to validate purity (>95% C, H, N content) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models.
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-nociception : Tail-flick or hot-plate tests for pain modulation .
Advanced Research Questions
Q. How do substituent variations at the triazine or benzoxazole moieties affect bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl, NO₂) at the benzoxazole ring enhance anticonvulsant activity by increasing membrane permeability.
- Bulkier substituents (e.g., phenyl, biphenyl) on the triazine scaffold improve DNA intercalation potential but reduce solubility.
- Example : 8-Substituted phenyl derivatives show 30–50% higher seizure inhibition in MES tests compared to unsubstituted analogs .
- Data Contradiction Note : Discrepancies in cytotoxicity (e.g., IC₅₀ ranges from 12–45 μM) may arise from assay conditions (e.g., serum concentration, exposure time).
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., NIH/3T3 for baseline toxicity) and protocols (e.g., 48-h exposure in RPMI-1640 medium).
- Control for impurities : Validate compound purity via HPLC (>98%) to exclude confounding effects from byproducts.
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis to confirm EC₅₀/IC₅₀ consistency .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodological Answer :
- Spectroscopic techniques : UV-Vis titration with DNA/RNA to assess intercalation (hypochromic shifts at 260 nm).
- Molecular docking : Use AutoDock Vina to model interactions with GABA receptors or topoisomerase II (PDB IDs: 4COF, 1ZXM).
- Metabolic profiling : LC-HRMS to identify phase I/II metabolites in hepatic microsomes .
Experimental Design & Optimization
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the 4-oxo position for enhanced aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release.
- Co-solvent systems : Use PEG-400/water (70:30 v/v) for intravenous administration .
Q. How can computational methods guide derivative design?
- Methodological Answer :
- QSAR modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values.
- ADMET prediction : SwissADME or pkCSM to optimize permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and reduce hepatotoxicity risk.
- Scaffold hopping : Replace benzoxazole with benzothiazole to explore bioisosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
